Cas no 851987-39-8 (N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide)

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a benzothiazole-derived hydrazide compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a 4,6-dimethylbenzothiazole core linked to a 2,6-difluorobenzoyl hydrazide moiety, which may confer selective binding properties. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the benzothiazole scaffold contributes to π-stacking interactions. This compound is of interest for its possible role as an intermediate in synthesizing bioactive molecules or as a ligand in metal coordination studies. Its well-defined crystalline form and moderate solubility in organic solvents facilitate purification and characterization. Further investigation may explore its utility in enzyme inhibition or as a precursor for heterocyclic derivatives.
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide structure
851987-39-8 structure
Product Name:N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
CAS No:851987-39-8
MF:C16H13F2N3OS
MW:333.35572886467
CID:6191636
PubChem ID:4617909
Update Time:2025-06-27

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
    • 851987-39-8
    • N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzohydrazide
    • AKOS024590816
    • F0642-3529
    • AB00670746-01
    • Inchi: 1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)23-16(19-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
    • InChI Key: SCUYYVYHCGLTGC-UHFFFAOYSA-N
    • SMILES: S1C(NNC(C2C(=CC=CC=2F)F)=O)=NC2=C1C=C(C)C=C2C

Computed Properties

  • Exact Mass: 333.07473954g/mol
  • Monoisotopic Mass: 333.07473954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 82.3Ų

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide Pricemore >>

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N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide Related Literature

Additional information on N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS No. 851987-39-8): A Comprehensive Overview

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS No. 851987-39-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The molecular structure of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is characterized by a benzothiazole ring system substituted with methyl groups at positions 4 and 6, and a 2,6-difluorobenzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound. The benzothiazole ring is a well-known heterocyclic system that has been extensively studied for its biological activities. The introduction of fluorine atoms at the 2 and 6 positions of the benzene ring can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide in various therapeutic applications. One notable area of research is its antitumor activity. In vitro studies have shown that this compound exhibits significant cytotoxic effects against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide could be a promising lead compound for the development of novel anticancer agents.

In addition to its antitumor properties, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

The pharmacokinetic properties of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide have also been studied to assess its suitability as a therapeutic agent. Oral bioavailability studies in animal models have shown promising results, with good absorption and distribution profiles. The compound exhibits moderate plasma protein binding and is metabolized primarily by hepatic enzymes. These characteristics suggest that it could be administered orally with acceptable pharmacokinetic parameters.

Safety evaluations are crucial for any potential drug candidate. Toxicity studies conducted on N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide have indicated that it has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in acute and subchronic toxicity studies in rodents. However, further long-term safety assessments are necessary to ensure its safety in human use.

The potential applications of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide extend beyond cancer and inflammatory diseases. Recent research has explored its activity against microbial pathogens. In vitro assays have shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.

In conclusion, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS No. 851987-39-8) is a versatile compound with promising therapeutic potential in multiple areas of medicine. Its unique chemical structure and biological activities make it an attractive target for further research and development. Ongoing studies are aimed at optimizing its pharmacological properties and advancing it through preclinical and clinical trials to evaluate its efficacy and safety in human subjects.

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